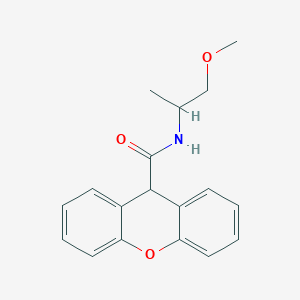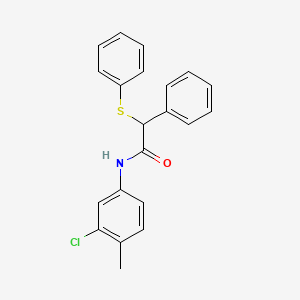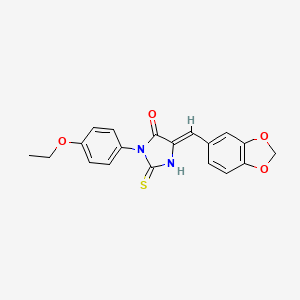
N-(2-methoxy-1-methylethyl)-9H-xanthene-9-carboxamide
Descripción general
Descripción
N-(2-methoxy-1-methylethyl)-9H-xanthene-9-carboxamide, also known as XNT, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. XNT has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in various areas of research.
Mecanismo De Acción
N-(2-methoxy-1-methylethyl)-9H-xanthene-9-carboxamide works by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair and cell death pathways. By blocking PARP, this compound can induce cell death in cancer cells and prevent the progression of neurodegenerative diseases. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its PARP-inhibiting properties, this compound has been shown to have a variety of other biochemical and physiological effects. It can modulate the activity of ion channels, affect the release of neurotransmitters, and alter the expression of genes involved in cell death pathways. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxy-1-methylethyl)-9H-xanthene-9-carboxamide in lab experiments is its potency as a PARP inhibitor. It has been shown to be more effective than other PARP inhibitors in inducing cell death in cancer cells. However, this compound can also be toxic to non-cancerous cells at high concentrations, which can limit its use in certain experiments. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its effects and potential limitations.
Direcciones Futuras
There are several potential future directions for research involving N-(2-methoxy-1-methylethyl)-9H-xanthene-9-carboxamide. One area of interest is its potential as a cancer treatment, either alone or in combination with other therapies. This compound may also have applications in the treatment of neurodegenerative diseases and inflammation. Additionally, further research is needed to understand the full range of biochemical and physiological effects of this compound, as well as its potential limitations and toxicities.
Aplicaciones Científicas De Investigación
N-(2-methoxy-1-methylethyl)-9H-xanthene-9-carboxamide has been used in a variety of scientific research applications, including studies on cancer, neurodegenerative diseases, and inflammation. Its ability to inhibit PARP makes it a promising candidate for cancer treatment, as PARP inhibitors have been shown to enhance the effectiveness of chemotherapy and radiation therapy. This compound has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as for its anti-inflammatory properties.
Propiedades
IUPAC Name |
N-(1-methoxypropan-2-yl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(11-21-2)19-18(20)17-13-7-3-5-9-15(13)22-16-10-6-4-8-14(16)17/h3-10,12,17H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXAKWGCQICCTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321250 | |
| Record name | N-(1-methoxypropan-2-yl)-9H-xanthene-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204405 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
349441-98-1 | |
| Record name | N-(1-methoxypropan-2-yl)-9H-xanthene-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3955174.png)
![N-[3-(4-methoxyphenyl)-3-oxopropyl]serine](/img/structure/B3955182.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3955184.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3955188.png)
![3-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B3955189.png)
![ethyl 1-[phenyl(phenylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B3955196.png)
![3,5-dimethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3955205.png)

![methyl 6-methyl-4-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3955237.png)
![2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B3955242.png)
![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3955262.png)

![ethyl 3-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B3955275.png)
